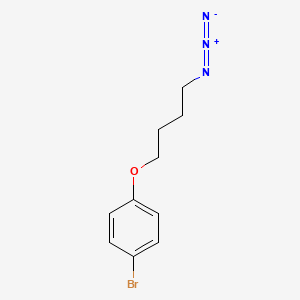

1-(4-Azidobutoxy)-4-bromobenzene

Description

1-(4-Azidobutoxy)-4-bromobenzene (C₁₀H₁₁BrN₃O, molecular weight 283.12 g/mol) is an aromatic compound featuring a bromine substituent at the para position and a 4-azidobutoxy group (-O-(CH₂)₄-N₃) at the ortho position. This compound is structurally significant due to its dual functional groups: the bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the azide group enables participation in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

1-(4-azidobutoxy)-4-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c11-9-3-5-10(6-4-9)15-8-2-1-7-13-14-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONNJJVBPNCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Azidobutoxy)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of 4-bromophenol with 4-azidobutyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the substitution.

Industrial Production Methods

Industrial production of 1-(4-Azidobutoxy)-4-bromobenzene may involve continuous flow synthesis to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems can help control reaction parameters precisely, reducing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Azidobutoxy)-4-bromobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Potassium carbonate in DMF, elevated temperatures.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Various substituted benzene derivatives.

Cycloaddition: 1,2,3-triazoles.

Reduction: 1-(4-Aminobutoxy)-4-bromobenzene.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial building block for synthesizing complex organic molecules. It is particularly useful in the formation of triazoles via 1,3-dipolar cycloaddition reactions with alkynes .

Biology

- Bioconjugation Techniques : 1-(4-Azidobutoxy)-4-bromobenzene is employed to label biomolecules (like proteins and nucleic acids) with fluorescent tags or other probes. This facilitates visualization and tracking within biological systems .

Medicine

- Drug Discovery : The compound is investigated for its potential as an intermediate in the synthesis of new pharmaceuticals, especially those targeting specific enzymes or receptors involved in disease processes . Its ability to form stable conjugates enhances the development of targeted therapies.

Industry

- Polymer Chemistry : In industrial applications, this compound is utilized to develop novel materials with enhanced properties such as thermal stability and conductivity through click chemistry methodologies .

Case Studies and Research Findings

Recent studies have highlighted several effective applications of 1-(4-Azidobutoxy)-4-bromobenzene:

- Bioconjugation Techniques : Research demonstrated that this compound could efficiently label peptides for biological assays, yielding high conjugation yields suitable for further analysis.

- Synthesis of Triazoles : Investigations showed that reactions involving this compound and terminal alkynes produced triazoles with excellent regioselectivity and efficiency, underscoring its utility in synthetic organic chemistry .

- Polymer Development : Studies indicated that incorporating this azide compound into polymer backbones improved thermal stability and mechanical properties, making it advantageous for industrial applications .

Mechanism of Action

The mechanism of action of 1-(4-Azidobutoxy)-4-bromobenzene primarily involves its azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is highly regioselective and efficient, making it valuable in various synthetic applications. The bromine atom can also participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Azidobutoxy)-4-bromobenzene with five related aryl bromides, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

- Key Observations :

- The azidobutoxy group imparts moderate polarity due to the ether linkage and azide functionality, enhancing solubility in polar aprotic solvents like DMF and THF. In contrast, benzyloxy derivatives exhibit higher lipophilicity due to the aromatic benzyl group .

- Azidovinyl and allyloxy substituents reduce molecular symmetry, leading to lower melting points or liquid states at room temperature .

Research Findings and Industrial Relevance

- Thermal Stability : Azide-containing compounds (e.g., 1-(Azidomethyl)-4-bromobenzene) require cautious handling due to shock sensitivity, whereas benzyloxy derivatives are thermally stable .

- Biological Applications : Triazoles derived from azidomethyl derivatives exhibit corrosion inhibition and antimicrobial activity , while azidobutoxy analogs remain underexplored in biological contexts.

Biological Activity

1-(4-Azidobutoxy)-4-bromobenzene is a compound that plays a significant role in various biochemical and medicinal applications, particularly due to its azide functionality, which is highly reactive in click chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in research, and comparative analysis with similar compounds.

Overview of the Compound

1-(4-Azidobutoxy)-4-bromobenzene (CAS Number: 2137643-07-1) is an organic azide characterized by a bromobenzene ring substituted with an azidobutoxy group. The presence of both the azide and bromine groups allows for versatile chemical reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biological research.

The biological activity of 1-(4-Azidobutoxy)-4-bromobenzene primarily stems from its azide group. In particular:

- Cycloaddition Reactions : The azide group acts as a 1,3-dipole, enabling it to react with alkynes to form stable triazole derivatives through highly regioselective cycloaddition reactions. This reaction is fundamental in bioconjugation techniques where biomolecules are labeled for imaging or tracking purposes.

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., amines or thiols), facilitating further functionalization of the molecule for specific biological applications.

Applications in Scientific Research

1-(4-Azidobutoxy)-4-bromobenzene has several notable applications:

- Bioconjugation : Used extensively to label proteins or nucleic acids with fluorescent tags, enabling visualization and tracking within biological systems.

- Drug Discovery : Serves as an intermediate in the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.

- Polymer Chemistry : Employed in the development of novel materials with tailored properties through click chemistry methodologies.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of 1-(4-Azidobutoxy)-4-bromobenzene, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Key Reactions |

|---|---|---|

| 1-(4-Azidobutoxy)-4-chlorobenzene | Azide, Chlorine | Substitution reactions; cycloaddition |

| 1-(4-Azidobutoxy)-4-fluorobenzene | Azide, Fluorine | Substitution reactions; cycloaddition |

| 1-(4-Azidobutoxy)-4-iodobenzene | Azide, Iodine | Substitution reactions; cycloaddition |

The presence of bromine in 1-(4-Azidobutoxy)-4-bromobenzene makes it particularly reactive compared to its chlorine and fluorine counterparts due to bromine's favorable leaving group ability.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 1-(4-Azidobutoxy)-4-bromobenzene in various applications:

- Bioconjugation Techniques : A study demonstrated that using this compound allowed for efficient labeling of peptides, resulting in high yields of conjugated products suitable for further biological assays.

- Synthesis of Triazoles : Research indicated that reactions involving this compound and terminal alkynes yielded triazoles with excellent regioselectivity and efficiency, underscoring its utility in synthetic organic chemistry .

- Polymer Development : Investigations into polymerization processes have shown that incorporating this azide compound into polymer backbones enhances thermal stability and mechanical properties, making it valuable for industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.